1,2-Diethenylnaphthalene
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Overview
Description
Divinylnaphthalene is an organic compound with the molecular formula C14H12. It consists of a naphthalene ring substituted with two vinyl groups. This compound is known for its applications in polymer chemistry and materials science due to its ability to form cross-linked polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Divinylnaphthalene can be synthesized through various methods. One common approach involves the Heck reaction, where naphthalene derivatives are reacted with vinyl halides in the presence of a palladium catalyst. For example, 1,8-dibromonaphthalene can be reacted with vinyl magnesium bromide to yield divinylnaphthalene .
Industrial Production Methods
In industrial settings, divinylnaphthalene is often produced through the copolymerization of styrene and divinylnaphthalene. This process involves the emulsion polymerization of styrene with divinylnaphthalene as a cross-linking agent, followed by sulfonation with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Divinylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Hydrogenation of the vinyl groups can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a palladium or platinum catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Alkylated or acylated naphthalene derivatives
Scientific Research Applications
Divinylnaphthalene has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the production of polystyrene resins, which are employed in ion-exchange materials and water treatment processes.
Optoelectronics: Divinylnaphthalene derivatives are used in the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs).
Materials Science: It is utilized in the development of high-performance organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of divinylnaphthalene primarily involves its ability to form cross-linked polymers. The vinyl groups participate in polymerization reactions, creating a three-dimensional network that enhances the mechanical and thermal properties of the resulting materials. This cross-linking ability is crucial for its applications in polymer chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Another compound with vinyl groups attached to a benzene ring, commonly used as a cross-linking agent in polymer chemistry.
Divinylbiphenyl: Similar to divinylnaphthalene but with a biphenyl core instead of a naphthalene core.
Uniqueness
Divinylnaphthalene is unique due to its naphthalene core, which provides distinct electronic and structural properties compared to benzene or biphenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Properties
CAS No. |
77221-84-2 |
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Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h3-10H,1-2H2 |
InChI Key |
QLLUAUADIMPKIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)C=C |
Origin of Product |
United States |
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